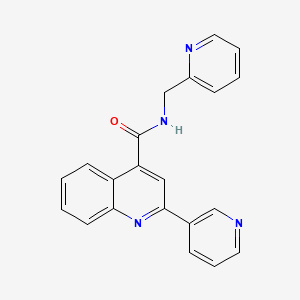

2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21(24-14-16-7-3-4-11-23-16)18-12-20(15-6-5-10-22-13-15)25-19-9-2-1-8-17(18)19/h1-13H,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMBUHVIEWGWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of pyridine-2-carboxylic acid with pyridine-3-amine to form an intermediate, which is then reacted with quinoline-4-carboxylic acid under specific conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of environmentally friendly catalysts and solvents is emphasized to minimize waste and reduce environmental impact. The process is optimized for scalability, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxamide derivatives with altered functional groups.

Scientific Research Applications

2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents on the quinoline core and the carboxamide nitrogen. Below is a comparative analysis:

Key Observations :

- Substituent Impact on Lipophilicity : The N-benzyl derivative (logP: 5.77) is significantly more lipophilic than the target compound, likely due to its aromatic benzyl group. The target compound’s dual pyridine groups may reduce logP compared to alkylamine-substituted analogs (e.g., 5a1–5a4) .

- Solubility Trends: The N-benzyl derivative’s low aqueous solubility (logSw: -5.78) contrasts with compounds bearing hydrophilic groups (e.g., dimethylaminopropyl in 5a1–5a4), which may improve solubility. The target compound’s pyridinyl groups could offer moderate solubility via hydrogen bonding.

- Biological Activity: Compound 35 demonstrates antimicrobial activity linked to its morpholinopropyl and difluoropyrrolidine substituents. The target compound’s pyridine motifs may interact with metal ions or enzymes, but activity data are lacking.

Physicochemical and Pharmacokinetic Predictions

- Hydrogen Bonding: The target compound has three hydrogen bond acceptors (pyridine N, carboxamide O) and one donor (amide NH), similar to the N-benzyl derivative . This may influence membrane permeability and target binding.

- Polar Surface Area (PSA) : The N-benzyl derivative’s PSA is 32.7 Ų , suggesting moderate permeability. The target compound’s PSA is likely comparable, favoring passive diffusion.

Biological Activity

The compound 2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a quinoline core and pyridine rings, which may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, and other proteins. The compound's structural features allow it to bind effectively, potentially modulating or inhibiting their functions. The exact biological pathways involved depend on the target molecules and the cellular context in which the compound is studied.

Pharmacological Profiles

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds based on quinoline scaffolds have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

- Anticancer Properties : Quinoline derivatives are often investigated for their potential anticancer effects. Some studies have reported that similar compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | May enhance binding affinity to specific targets |

| Variation in alkyl substituents | Can alter lipophilicity and bioavailability |

| Changes in ring substituents | May affect selectivity towards different biological targets |

Study 1: Antimicrobial Evaluation

A study aimed at evaluating the antimicrobial properties of quinoline derivatives found that compounds structurally related to this compound exhibited potent activity against various strains of bacteria and fungi. The research highlighted the significance of the pyridine moiety in enhancing antimicrobial efficacy compared to other related compounds lacking this feature .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of similar quinoline-based compounds. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models, suggesting that structural modifications could lead to enhanced therapeutic profiles against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, and what key reagents are involved?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes.

- Carboxamide coupling : Activation of the quinoline-4-carboxylic acid intermediate using coupling agents like PyBOP or HATU in DMF, followed by reaction with pyridin-2-ylmethylamine .

- Purification : Column chromatography (e.g., Zorbax SB-C18) with gradient elution (MeCN/H2O) to isolate the final product .

- Key Data : Yields range from 10–72% depending on substituent compatibility .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS detects molecular ions (e.g., m/z 376.3 [M+1] for analogs) .

- HPLC : Purity validation (>95%) using reverse-phase methods .

Q. What preliminary biological activities have been reported for quinoline-4-carboxamide analogs?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against kinases or cytochrome P450 isoforms (e.g., CYP2C9) using fluorogenic substrates .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC <10 µM for analogs with pyridinylmethyl groups) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock to predict binding modes with enzyme active sites (e.g., CYP2C9) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. How do structural modifications (e.g., pyridinyl vs. biphenyl substituents) influence stability and bioactivity?

- Methodological Answer :

- Comparative SAR : Biphenyl analogs show enhanced metabolic stability (t >2h in microsomes) but reduced solubility .

- Contradiction analysis : Pyridin-2-ylmethyl groups improve cellular permeability (PAMPA logP <3) but may reduce target affinity due to steric hindrance .

- Data Table :

| Substituent | LogP | CYP2C9 IC (nM) | Solubility (µM) |

|---|---|---|---|

| Pyridin-2-ylmethyl | 2.8 | 45 ± 3 | 12 ± 2 |

| Biphenyl-4-yl | 4.1 | 210 ± 15 | 3 ± 0.5 |

Q. What strategies resolve contradictions in biological data across analogs?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) to rule out assay artifacts .

- Metabolic profiling : LC-MS/MS identifies reactive metabolites that may skew cytotoxicity results .

- Crystallography : Resolve X-ray structures of target-ligand complexes to clarify binding discrepancies .

Q. How can reaction design principles improve synthetic efficiency?

- Methodological Answer :

- High-throughput screening : Test 50+ conditions (solvents, catalysts) to optimize coupling step yields .

- Flow chemistry : Continuous synthesis reduces reaction time by 40% compared to batch methods .

- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., DMF vs. THF for amidation) .

Key Considerations for Researchers

- Stability : Analogs with electron-withdrawing groups (e.g., trifluoromethyl) exhibit longer shelf lives but may require inert storage .

- Toxicity : Screen for hERG inhibition early to avoid cardiac liability .

- Scalability : Transition from batch to flow synthesis for >10 g scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.